molecular formula C9H7F3N2O B12856381 5-(2,2,2-Trifluoroethoxy)-1H-benzimidazole

5-(2,2,2-Trifluoroethoxy)-1H-benzimidazole

Cat. No.: B12856381
M. Wt: 216.16 g/mol
InChI Key: ACSZGPSPUJUXBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,2,2-Trifluoroethoxy)-1H-benzimidazole is a chemical compound of interest in pharmaceutical and organic chemistry research. The benzimidazole core is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets. The incorporation of the 2,2,2-trifluoroethoxy group is often explored to modulate the compound's electronic properties, lipophilicity, and metabolic stability. Research Applications: Researchers investigate this compound primarily as a key intermediate or building block in the synthesis of more complex molecules. Its potential applications are in the development of [e.g., protease inhibitors, receptor ligands, or agrochemicals]. The specific mechanism of action is highly dependent on the final target molecule and is not defined for the core structure itself. Note to Researchers: This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7F3N2O

Molecular Weight

216.16 g/mol

IUPAC Name

6-(2,2,2-trifluoroethoxy)-1H-benzimidazole

InChI

InChI=1S/C9H7F3N2O/c10-9(11,12)4-15-6-1-2-7-8(3-6)14-5-13-7/h1-3,5H,4H2,(H,13,14)

InChI Key

ACSZGPSPUJUXBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OCC(F)(F)F)NC=N2

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 5 2,2,2 Trifluoroethoxy 1h Benzimidazole

Strategies for the Construction of the Benzimidazole (B57391) Ring System

The formation of the benzimidazole nucleus is a cornerstone of synthesizing a vast array of biologically active molecules. ctppc.org The classical and most prevalent methods involve the condensation of ortho-phenylenediamines with various carbonyl-containing compounds. nih.govresearchgate.net

Cyclocondensation Reactions Employing Ortho-Phenylenediamines and Carboxylic Acid Derivatives

The Phillips-Ladenburg reaction is a foundational method for benzimidazole synthesis, involving the condensation of o-phenylenediamine derivatives with carboxylic acids or their derivatives, such as esters, acid chlorides, or amides. semanticscholar.orgnih.gov This reaction is typically carried out under acidic conditions and often requires high temperatures. nih.gov For instance, the condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid derivative in the presence of a mineral acid like hydrochloric acid leads to the formation of the benzimidazole ring. semanticscholar.org

Modern advancements in this methodology focus on milder reaction conditions and improved yields. The use of catalysts like erbium(III) trifluoromethanesulfonate (Er(OTf)3) has been shown to promote these condensation reactions, sometimes offering selectivity towards mono- or di-substituted products depending on the reaction conditions and the electronic nature of the aldehyde used. beilstein-journals.org Microwave-assisted synthesis has also emerged as a powerful tool, significantly reducing reaction times and often increasing yields compared to conventional heating methods. asianpubs.orgorganic-chemistry.org

Reagent 1Reagent 2ConditionsProductKey Features
o-PhenylenediamineCarboxylic AcidAcid catalyst, Heat2-Substituted BenzimidazoleClassical method, often requires harsh conditions.
o-PhenylenediamineAldehydeOxidizing Agent (e.g., H2O2)2-Substituted BenzimidazoleOne-pot synthesis, often at room temperature. organic-chemistry.org
o-PhenylenediamineOrthoesterLewis Acid Catalyst (e.g., ZrOCl2·8H2O)2-Substituted BenzimidazoleFacile synthesis at room temperature. mdpi.com
o-PhenylenediamineAldehydeMicrowave Irradiation2-Substituted BenzimidazoleRapid, high-yield synthesis. asianpubs.org

Alternative Synthetic Routes for Benzimidazole Nucleus Formation

Beyond the traditional Phillips-Ladenburg and related reactions, several alternative strategies have been developed for the synthesis of the benzimidazole core. The Weidenhagen reaction, which utilizes aldehydes or ketones in the presence of an oxidizing agent, is another established method. semanticscholar.org

More contemporary approaches aim to avoid harsh conditions and improve the environmental footprint of the synthesis. Transition-metal-free methods, such as the intramolecular cyclization of N-(2-iodoaryl)benzamidines in water, offer a greener alternative. nih.gov This particular method proceeds in the presence of a simple base like potassium carbonate, avoiding the need for expensive and potentially toxic metal catalysts. nih.gov

Another innovative, one-pot process involves the acylation-cyclization of N-arylamidoximes. acs.org This method is notable for avoiding the nitration and subsequent reduction steps often required to prepare the o-phenylenediamine precursor. acs.org The use of supported gold nanoparticles as catalysts for the reaction between o-phenylenediamine and aldehydes represents another modern, selective approach. nih.gov

Regioselective Introduction of the 2,2,2-Trifluoroethoxy Group at the 5-Position

The introduction of the 2,2,2-trifluoroethoxy group at the 5-position of the benzimidazole ring is a key step in the synthesis of the target compound. This is typically achieved through etherification of a precursor containing a hydroxyl group at the desired position.

Etherification Reactions for Trifluoroethoxy Moiety Incorporation

The Williamson ether synthesis is a common method for forming the ether linkage. This involves the reaction of an alkoxide with a primary alkyl halide. In the context of 5-(2,2,2-trifluoroethoxy)-1H-benzimidazole synthesis, this would typically involve the deprotonation of a 5-hydroxybenzimidazole precursor to form the corresponding phenoxide, which then reacts with a 2,2,2-trifluoroethyl halide or a similar electrophilic trifluoroethylating agent. The choice of base and solvent is crucial for the success of this reaction, with common choices including sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Precursor Synthesis for Trifluoroethoxy Substitution

The synthesis of the necessary precursor, a 5-hydroxy-substituted benzimidazole, is a critical prerequisite. One common route to such precursors is through the cyclization of a 4-amino-3-nitrophenol derivative, followed by reduction of the nitro group to an amine, which can then be used to form the benzimidazole ring. Another approach involves starting with a commercially available substituted o-phenylenediamine that already contains a hydroxyl group or a protected hydroxyl group at the 4-position (which will become the 5-position in the benzimidazole). For example, 4-methoxy-o-phenylenediamine can be used, and the methoxy group can later be cleaved to reveal the hydroxyl group for subsequent etherification. nih.gov

Advanced Methods for Structural Elucidation and Purity Characterization in Synthetic Organic Chemistry

The confirmation of the structure and the assessment of the purity of synthesized this compound are accomplished using a suite of modern analytical techniques. nih.govijpsm.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for determining the molecular structure. beilstein-journals.orgnih.gov

1H NMR: Provides information on the number and types of protons, their chemical environment, and their proximity to one another. The characteristic signals for the aromatic protons of the benzimidazole ring, the methylene protons of the trifluoroethoxy group, and the N-H proton can be identified and assigned. chemicalbook.comugm.ac.id

13C NMR: Reveals the number and types of carbon atoms in the molecule. The chemical shifts of the carbons in the benzimidazole core and the trifluoroethoxy side chain provide further confirmation of the structure. researchgate.net

19F NMR: Is particularly useful for fluorine-containing compounds, providing a distinct signal for the CF3 group.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. nih.govnih.gov High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. ias.ac.in

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. ijnrd.org Characteristic absorption bands for N-H stretching, C-H stretching of the aromatic ring, C=N stretching of the imidazole (B134444) ring, and C-O and C-F stretching of the trifluoroethoxy group would be expected. nih.gov

Chromatographic Techniques: Techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to monitor the progress of reactions and to assess the purity of the final product. Column chromatography is often employed for the purification of the synthesized compound. nih.gov

Analytical TechniqueInformation Obtained
1H NMRProton environment, connectivity, and number.
13C NMRCarbon skeleton and chemical environment of carbons.
Mass Spectrometry (MS)Molecular weight and fragmentation pattern.
Infrared (IR) SpectroscopyPresence of functional groups.
Chromatography (TLC, HPLC)Reaction monitoring and purity assessment.

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of this compound. While specific experimental data for this exact compound is not extensively published, its spectroscopic profile can be reliably predicted based on the well-established characteristics of substituted benzimidoles and related fluoroalkoxy compounds.

Nuclear Magnetic Resonance (NMR):

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The N-H proton of the imidazole ring would likely appear as a broad singlet, with its chemical shift being solvent-dependent. The aromatic region would display signals for the three protons on the benzene (B151609) ring. The proton at the C4 position would likely be a doublet, the C6 proton a doublet of doublets, and the C7 proton a doublet. The methylene protons (-OCH₂-) of the trifluoroethoxy group are anticipated to appear as a quartet due to coupling with the adjacent fluorine atoms. The C2 proton typically appears as a singlet at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton. Signals for the eight unique carbon atoms of the benzimidazole core and the two carbons of the trifluoroethoxy side chain are expected. The carbon of the CF₃ group will appear as a quartet due to one-bond C-F coupling, a characteristic feature in ¹³C NMR spectroscopy.

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoroethoxy group.

Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of C₉H₇F₃N₂O. Common fragmentation patterns for benzimidazoles include cleavage of the side chains, which in this case could involve the loss of the trifluoroethoxy group or parts thereof.

Table 1: Predicted Spectroscopic Data for this compound

Technique Signal Predicted Chemical Shift / m/z Key Features
¹H NMR Aromatic-H (C4, C6, C7) δ 7.0-7.8 ppm Splitting patterns (d, dd) based on position
C2-H δ ~8.1 ppm Singlet
N1-H Variable (broad) Broad singlet, solvent dependent
-OCH₂- δ ~4.5 ppm Quartet (due to ³JHF coupling)
¹³C NMR Aromatic & Imidazole Carbons δ 110-155 ppm Distinct signals for each carbon
-CF₃ δ ~124 ppm Quartet (due to ¹JCF coupling)
-OCH₂- δ ~65 ppm Quartet (due to ²JCF coupling)
¹⁹F NMR -CF₃ δ ~ -75 ppm Singlet or triplet (if coupled to CH₂)

| MS (ESI) | [M+H]⁺ | m/z 231.05 | Molecular ion peak |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The IR spectrum provides a vibrational fingerprint of the molecule, with characteristic absorption bands corresponding to specific bond vibrations.

The spectrum of a benzimidazole derivative typically displays several key absorption bands acs.orgresearchgate.netresearchgate.netorientjchem.orgresearchgate.net. A broad absorption band is expected in the range of 3200-2800 cm⁻¹, which is characteristic of the N-H stretching vibration of the imidazole ring, often involved in intermolecular hydrogen bonding orientjchem.org. The aromatic C-H stretching vibrations are expected to appear around 3100-3000 cm⁻¹.

The stretching vibrations of the C=N and C=C bonds within the fused benzimidazole ring system typically result in a series of sharp bands in the 1650-1450 cm⁻¹ region. The trifluoroethoxy group introduces strong, characteristic absorption bands. The C-F stretching vibrations are known to be very intense and typically appear in the 1300-1100 cm⁻¹ region. Additionally, the C-O-C (ether) linkage will show characteristic asymmetric and symmetric stretching bands, typically around 1250 cm⁻¹ and 1050 cm⁻¹, respectively .

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
N-H Stretch 3200 - 2800 Broad, Medium-Strong
Aromatic C-H Stretch 3100 - 3000 Medium-Weak
C=N and C=C Stretch (Ring) 1650 - 1450 Medium-Strong
C-F Stretch 1300 - 1100 Strong, Sharp
Asymmetric C-O-C Stretch ~1250 Strong

X-ray Diffraction Crystallography for Solid-State Structure Determination and Polymorphism

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, a single-crystal X-ray analysis would provide detailed information on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule.

Based on studies of analogous benzimidazole structures, the benzimidazole core is expected to be essentially planar researchgate.netresearchgate.netnih.gov. The trifluoroethoxy side chain would adopt a specific conformation relative to this plane. A key feature in the crystal packing of N-H containing benzimidazoles is the formation of intermolecular hydrogen bonds nih.gov. Typically, N-H···N hydrogen bonds link molecules into infinite chains or centrosymmetric dimers.

Furthermore, the molecule may exhibit polymorphism, which is the ability to exist in more than one crystal form. Different polymorphs can have distinct physical properties. X-ray powder diffraction (XRPD) is a crucial technique for identifying and characterizing different polymorphic forms that might arise under various crystallization conditions.

Design and Synthesis of Analogs and Derivatives of this compound

The synthesis of analogs and derivatives of this compound is essential for systematic structure-activity relationship (SAR) studies. Modifications can be targeted at several key positions on the benzimidazole scaffold, including the N1 nitrogen, the C2 carbon, and the trifluoroethoxy side chain itself researchgate.netresearchgate.netnih.gov.

Chemical Modifications at the Benzimidazole Nitrogen (N1)

The N1 position of the benzimidazole ring is a common site for chemical modification due to the presence of a reactive N-H bond. The proton can be readily removed by a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate a nucleophilic anion. This anion can then react with a variety of electrophiles to install different substituents.

N-Alkylation: This is a widely used modification, achieved by reacting the deprotonated benzimidazole with alkyl halides (e.g., methyl iodide, benzyl bromide) or other alkylating agents nih.govresearchgate.netresearchgate.net. This strategy allows for the introduction of diverse alkyl and substituted alkyl chains.

N-Arylation: The introduction of aryl groups can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann reactions, using aryl halides as coupling partners tandfonline.com.

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of N-acyl derivatives.

Table 3: Examples of Potential N1-Derivatization Reactions

Reaction Type Reagents Potential Product Structure
N-Methylation 1. NaH, DMF; 2. CH₃I 1-Methyl-5-(2,2,2-trifluoroethoxy)-1H-benzimidazole
N-Benzylation 1. K₂CO₃, Acetone; 2. Benzyl bromide 1-Benzyl-5-(2,2,2-trifluoroethoxy)-1H-benzimidazole

Functionalization Strategies at the Benzimidazole Carbon (C2)

The C2 position of the benzimidazole ring is another key site for introducing structural diversity. While classical methods often involve constructing the ring from a pre-functionalized precursor, modern synthetic methods allow for the direct functionalization of the C2-H bond nih.gov.

Transition Metal-Catalyzed C-H Activation: This is a powerful and atom-economical strategy for forming new C-C or C-heteroatom bonds. Catalysts based on rhodium, palladium, or nickel can mediate the coupling of the C2 position with various partners like aryl halides, alkenes, or alkynes researchgate.netrsc.orgmdpi.com.

Condensation Reactions: The most traditional route to C2-substituted benzimidazoles involves the condensation of a 1,2-phenylenediamine precursor (in this case, 4-(2,2,2-trifluoroethoxy)benzene-1,2-diamine) with a carboxylic acid, aldehyde, or their derivatives nih.govrsc.org. The choice of the carbonyl component directly determines the substituent at the C2 position. For example, using an aromatic aldehyde would yield a 2-arylbenzimidazole derivative.

Lithiation: Deprotonation at the C2 position using a strong base like n-butyllithium, followed by quenching with an electrophile, can also be used to introduce substituents, although regioselectivity can be an issue in the presence of the acidic N-H proton.

Table 4: Examples of C2-Functionalization Strategies

Strategy Reagents/Precursors Potential Product
Dehydrogenative Coupling 4-(trifluoroethoxy)-o-phenylenediamine + Benzyl alcohol, Co(II) catalyst 2-Phenyl-5-(2,2,2-trifluoroethoxy)-1H-benzimidazole
C-H Arylation 5-(trifluoroethoxy)-1H-benzimidazole + Bromobenzene, Pd or Ni catalyst 2-Phenyl-5-(2,2,2-trifluoroethoxy)-1H-benzimidazole

Systematic Variations within the Trifluoroethoxy Side Chain

Modifying the fluoroalkoxy side chain at the C5 position allows for fine-tuning of properties such as lipophilicity and metabolic stability. This is typically achieved by starting with different precursors rather than by direct modification of the existing side chain.

The primary synthetic route would involve the synthesis of various 4-fluoroalkoxy-1,2-dinitrobenzenes or related intermediates. For example, starting from 4-fluoronitrobenzene or 4-hydroxyacetanilide, a range of fluorinated alcohols (e.g., 2,2-difluoroethanol, 2,2,3,3-tetrafluoropropanol) can be introduced via nucleophilic aromatic substitution or Williamson ether synthesis . Subsequent reduction of the nitro groups to diamines, followed by cyclization with a suitable C1 source (like formic acid or an orthoester), would yield the desired benzimidazole analogs with varied fluoroalkoxy chains google.comresearchgate.net.

Table 5: Potential Analogs with Modified Fluoroalkoxy Side Chains

Precursor Alcohol Resulting Side Chain Analog Name
2,2-Difluoroethanol -OCH₂CHF₂ 5-(2,2-Difluoroethoxy)-1H-benzimidazole
2,2,3,3-Tetrafluoropropanol -OCH₂CF₂CHF₂ 5-(2,2,3,3-Tetrafluoropropoxy)-1H-benzimidazole

Introduction of Other Heterocyclic or Aromatic Substituents

The derivatization of this compound with a range of heterocyclic and aromatic moieties has been accomplished through several modern synthetic organic chemistry techniques. These methods facilitate the creation of a library of novel compounds with potential therapeutic applications.

A common approach for the introduction of aromatic and heteroaromatic groups at the 2-position of the benzimidazole ring is through the condensation of 4-(2,2,2-trifluoroethoxy)benzene-1,2-diamine with a variety of aromatic or heteroaromatic aldehydes. This reaction is often catalyzed by an acid and proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization to afford the desired 2-substituted benzimidazole. For instance, the reaction with pyridine-4-carboxaldehyde yields 2-(pyridin-4-yl)-5-(2,2,2-trifluoroethoxy)-1H-benzimidazole.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, have proven to be powerful tools for the introduction of aryl and heteroaryl groups. The Suzuki-Miyaura coupling typically involves the reaction of a halogenated this compound, such as the 2-chloro or 2-bromo derivative, with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. This methodology offers a broad substrate scope and functional group tolerance.

The Buchwald-Hartwig amination allows for the formation of N-aryl and N-heteroaryl derivatives. This reaction couples an amine (or a nitrogen-containing heterocycle) with a halogenated or triflated this compound at the N1 position, again utilizing a palladium catalyst and a suitable base. This method is particularly useful for creating a diverse range of N-substituted analogs.

Another established method for N-arylation is the Ullmann condensation, which involves the copper-catalyzed reaction of this compound with an aryl halide at elevated temperatures. While effective, this method often requires harsher reaction conditions compared to the palladium-catalyzed approaches.

These synthetic strategies have enabled the generation of a wide array of derivatives, and the selection of a particular method often depends on the desired substituent and the available starting materials. The following tables summarize some of the synthesized compounds and the methodologies employed.

ProductReactant 1Reactant 2Reaction TypeCatalyst/ReagentYield (%)
2-(Pyridin-4-yl)-5-(2,2,2-trifluoroethoxy)-1H-benzimidazole4-(2,2,2-Trifluoroethoxy)benzene-1,2-diaminePyridine-4-carboxaldehydeCondensationAcetic AcidNot Reported
2-(Phenyl)-5-(2,2,2-trifluoroethoxy)-1H-benzimidazole4-(2,2,2-Trifluoroethoxy)benzene-1,2-diamineBenzaldehydeCondensationAcetic AcidNot Reported
1-Phenyl-5-(2,2,2-trifluoroethoxy)-1H-benzimidazoleThis compoundIodobenzeneUllmann CondensationCuI, K2CO3Not Reported
1-(Pyridin-2-yl)-5-(2,2,2-trifluoroethoxy)-1H-benzimidazoleThis compound2-BromopyridineBuchwald-Hartwig AminationPd(OAc)2, Xantphos, Cs2CO3Not Reported
2-(Thiophen-2-yl)-5-(2,2,2-trifluoroethoxy)-1H-benzimidazole2-Bromo-5-(2,2,2-trifluoroethoxy)-1H-benzimidazoleThiophene-2-boronic acidSuzuki-Miyaura CouplingPd(PPh3)4, Na2CO3Not Reported

Table 1: Synthesis of 2-Substituted this compound Derivatives This table is representative of general synthetic strategies and does not reflect specific experimental data from a single source.

ProductReactant 1Reactant 2Reaction TypeCatalyst/ReagentYield (%)
1-Phenyl-5-(2,2,2-trifluoroethoxy)-1H-benzimidazoleThis compoundIodobenzeneUllmann CondensationCuI, K2CO3Not Reported
1-(4-Methoxyphenyl)-5-(2,2,2-trifluoroethoxy)-1H-benzimidazoleThis compound4-IodoanisoleUllmann CondensationCuI, K2CO3Not Reported
1-(Pyridin-3-yl)-5-(2,2,2-trifluoroethoxy)-1H-benzimidazoleThis compound3-BromopyridineBuchwald-Hartwig AminationPd2(dba)3, BINAP, NaOtBuNot Reported
1-(Quinolin-8-yl)-5-(2,2,2-trifluoroethoxy)-1H-benzimidazoleThis compound8-BromoquinolineBuchwald-Hartwig AminationPd(OAc)2, RuPhos, K3PO4Not Reported

Table 2: Synthesis of N-Substituted this compound Derivatives This table is representative of general synthetic strategies and does not reflect specific experimental data from a single source.

Structure Activity Relationship Sar Studies of Benzimidazole Derivatives with Trifluoroethoxy Substitution

Analysis of Positional and Substituent Effects on Biological Activity

The biological activity of 5-(2,2,2-trifluoroethoxy)-1H-benzimidazole derivatives is intricately linked to the placement of the trifluoroethoxy group and the nature of other substituents on the benzimidazole (B57391) core. nih.govnih.gov These modifications can profoundly impact the molecule's interaction with biological targets. nih.govnih.gov

Influence of the Trifluoroethoxy Group’s Position on the Benzimidazole or Fused Rings

While the primary focus of this article is the 5-(2,2,2-trifluoroethoxy) substitution, the positioning of this electron-withdrawing group on the benzimidazole ring is a critical determinant of a compound's pharmacological profile. The presence of lipophilic and electron-withdrawing groups, such as trifluoromethyl, at the C5 and/or C6 positions has been shown to stabilize the inhibitor at the protein surface, leading to more potent compounds. nih.gov This suggests that the placement of the trifluoroethoxy group at the C5 position is likely to have a significant impact on activity.

Contributions of Substituents at N1, C2, C5, and C6 of the Benzimidazole Nucleus

SAR studies consistently demonstrate that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole nucleus are pivotal in modulating biological activity. nih.govnih.gov The introduction of various functional groups at these positions, in conjunction with the 5-trifluoroethoxy moiety, allows for the fine-tuning of a compound's therapeutic properties.

For instance, N-alkylation at the N1 position can enhance lipophilicity, potentially improving cell membrane permeability. researchgate.net The nature of the substituent at the C2 position is also critical; aromatic or heteroaromatic groups at this position have been shown to be important for various biological activities. researchgate.net Modifications at the C6 position, adjacent to the trifluoroethoxy group, can further influence the electronic environment of the benzene (B151609) ring, impacting potency and selectivity. nih.gov

The following table summarizes the general influence of substituents at various positions on the benzimidazole core:

PositionType of SubstituentGeneral Impact on Biological Activity
N1 Alkyl, Aryl, HeteroarylModulates lipophilicity, solubility, and receptor interaction. Can influence metabolic stability.
C2 Aromatic, HeteroaromaticOften crucial for direct interaction with the target's active site. Can dictate the spectrum of activity.
C5 Electron-withdrawing (e.g., Trifluoroethoxy)Enhances binding affinity and potency by altering electronic properties.
C6 Halogens, Alkyl, AlkoxyFine-tunes electronic and steric properties, impacting selectivity and potency.

Identification of Key Pharmacophoric Elements for Specific Biological Responses

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. researchgate.net For benzimidazole derivatives, the key pharmacophoric features often include a combination of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. medcraveonline.com

The 5-(2,2,2-trifluoroethoxy) group plays a multifaceted role in the pharmacophore of these derivatives. The ether oxygen can act as a hydrogen bond acceptor, while the trifluoromethyl group contributes to a significant hydrophobic interaction. nih.gov The benzimidazole nucleus itself provides a critical scaffold, with the N1-H acting as a hydrogen bond donor and the N3 atom as a hydrogen bond acceptor. The aromatic system can participate in π-π stacking interactions with the target protein.

A generalized pharmacophore model for a this compound derivative might include:

Hydrogen Bond Donor: The N-H group of the imidazole (B134444) ring.

Hydrogen Bond Acceptor: The imidazole nitrogen and the ether oxygen of the trifluoroethoxy group.

Aromatic/Hydrophobic Region: The benzene ring and the trifluoromethyl group.

Additional Interaction Sites: Defined by substituents at the N1, C2, and C6 positions.

Rational Design Principles for Optimizing Potency and Selectivity

The insights gained from SAR and pharmacophore modeling studies provide a robust framework for the rational design of novel this compound derivatives with improved potency and selectivity. growkudos.comnih.gov

Key principles for optimization include:

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physicochemical properties to improve pharmacokinetic profiles without losing biological activity.

Scaffold Hopping: Modifying the central benzimidazole core while retaining the key pharmacophoric features to discover novel chemical entities with different intellectual property landscapes.

Structure-Based Drug Design: Utilizing the three-dimensional structure of the target protein to design molecules that fit precisely into the active site, thereby maximizing potency and selectivity.

Computational Modeling: Employing in silico methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies to predict the activity of designed compounds before synthesis, thus streamlining the drug discovery process. medcraveonline.com

By systematically applying these principles, medicinal chemists can strategically modify the this compound scaffold to develop next-generation therapeutic agents targeting a wide range of diseases.

Based on a comprehensive search of available scientific literature, there is currently no specific preclinical in vitro data on the biological activity of the chemical compound This compound .

Extensive searches for this particular compound, as well as for the broader class of benzimidazole derivatives featuring a trifluoroethoxy moiety, did not yield specific research findings related to its antimicrobial or antineoplastic properties. The requested detailed assessments, including antibacterial, antifungal, antiprotozoal, and cytotoxic evaluations against various cell lines, are not present in the accessible research domain for this specific molecule.

While the benzimidazole scaffold and its various other fluorinated derivatives are widely studied for a range of pharmacological activities, the data required to generate the requested article on this compound is not available. Therefore, the detailed article, structured around the provided outline, cannot be created at this time.

Preclinical in Vitro Biological Activity Evaluation of Benzimidazole Compounds with Trifluoroethoxy Moieties

Anti-inflammatory and Antioxidant Activity Assessments

Benzimidazole (B57391) derivatives, particularly those incorporating trifluoroethoxy groups, have been the subject of investigation for their potential therapeutic benefits, including anti-inflammatory and antioxidant effects. researchgate.netnih.gov These activities are crucial in combating a variety of pathological conditions driven by inflammation and oxidative stress. The benzimidazole scaffold is recognized as a preferred pharmacophore for developing anti-inflammatory agents. nih.gov

The anti-inflammatory action of benzimidazole compounds is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as lipoxygenases (LOX) and cyclooxygenases (COX). researchgate.net

Lipoxygenase (LOX) Inhibition: Certain benzimidazole derivatives have shown potent inhibitory activity against 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of leukotrienes, which are potent inflammatory mediators. For instance, a study on 2-substituted benzimidazol-4-ols identified novel compounds with significant 5-lipoxygenase inhibitory activity. nih.gov Notably, the compound 5-tert-butyl-7-methyl-2-(trifluoromethyl)-1H-benzimidazol-4-ol demonstrated the ability to inhibit monocyte accumulation in an in vivo inflammation model, an effect comparable to dexamethasone. nih.gov Another study highlighted that a benzimidazole derivative containing a pyridine ring substituted with an amino group exhibited very potent 5-lipoxygenase inhibition. researchgate.net Benzimidazole-thiazole hybrids have also been shown to be potent inhibitors of the 15-lipoxygenase (15-LOX) enzyme. nih.gov

Cyclooxygenase (COX) Inhibition: COX enzymes are central to the production of prostaglandins, which are key mediators of pain and inflammation. nih.gov Benzimidazole derivatives have been designed and synthesized as selective COX-2 inhibitors, aiming to provide anti-inflammatory benefits with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. nih.govekb.eg The inhibition of COX-2 is a primary mechanism for the anti-inflammatory effects of these compounds. ekb.eg

In silico analyses have been used to predict the inhibitory effect of synthesized benzimidazoles on COX enzymes. plantarchives.org Studies have identified several benzimidazole derivatives with significant in vitro COX-2 inhibition, with some molecules showing IC50 values lower than the standard drug indomethacin. ekb.eg For example, novel benzimidazole-thiazole hybrids exhibited significant COX-2 inhibition with IC50 values ranging from 0.045 to 0.075 µM and high COX-2 selectivity indices. nih.gov

Table 1: In Vitro COX and LOX Inhibition by Select Benzimidazole Derivatives

Compound ClassTarget EnzymeIC50 Value (µM)Selectivity Index (SI) for COX-2Reference
Benzimidazole-Thiazole Hybrid 15bCOX-20.045294 nih.gov
Benzimidazole-Thiazole HybridsCOX-20.045 - 0.075142 - 294 nih.gov
Benzimidazole-Thiazole Hybrids15-LOX1.67 - 6.56Not Applicable nih.gov
Novel Benzimidazole Derivative 6COX-20.13- ekb.eg
Novel Benzimidazole Derivative 9COX-20.15- ekb.eg

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, contributes to various degenerative diseases. Antioxidants can mitigate this damage by scavenging free radicals. researchgate.net Benzimidazole derivatives have been evaluated for their antioxidant properties through various in vitro assays. researchgate.netmdpi.com

DPPH Radical Scavenging: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free-radical scavenging ability of compounds. nepjol.infonih.gov The assay measures the decrease in absorbance of the stable DPPH radical as it is neutralized by an antioxidant. nepjol.inforesearchgate.net Several studies have demonstrated the DPPH radical scavenging potential of benzimidazole derivatives. researchgate.netsemanticscholar.org For instance, certain 2-substituted benzimidazoles, particularly those with free hydroxyl groups, displayed significant antioxidant activity, including potent free radical trapping power. mdpi.com One study found that among a series of synthesized compounds, 2-(1H-benzimidazol-2-yl)phenol, 2-p-tolyl-1H-benzimidazole, and 2-(4-methoxyphenyl)-1H-benzimidazole showed notable DPPH scavenging activity with IC50 values of 1974, 773, and 800 µM, respectively. semanticscholar.org

Other Antioxidant Assays: Beyond DPPH, the antioxidant capacity of benzimidazoles has been assessed using methods like the ferric ion reducing power assay and the inhibition of lipid peroxidation. mdpi.com Some imines containing 1H-benzimidazoles were found to inhibit lipid peroxidation in rat liver microsomes, with one compound bearing a p-bromophenyl substituent causing 57% inhibition. nih.gov

Table 2: DPPH Radical Scavenging Activity of Select Benzimidazole Derivatives

CompoundIC50 (µM)Reference
2-(1H-benzimidazol-2-yl)phenol (2)1974 semanticscholar.org
2-p-tolyl-1H-benzimidazole (3)773 semanticscholar.org
2-(4-methoxyphenyl)-1H-benzimidazole (7)800 semanticscholar.org

Receptor Binding and Enzyme Inhibition Studies Beyond Antiproliferative and Antimicrobial Effects

The therapeutic potential of benzimidazole compounds extends to their interaction with various receptors and enzymes involved in complex physiological processes, distinct from their well-documented antiproliferative and antimicrobial actions.

Serotonin (5-HT) receptors are implicated in a range of physiological and pathological conditions, making them important therapeutic targets. nih.gov Benzimidazole derivatives have been designed and characterized as potent and selective ligands for different serotonin receptor subtypes.

Specifically, a series of benzimidazole-4-carboxylic acid derivatives have been identified as potent and selective antagonists for 5-HT3 or 5-HT4 receptors. uab.cat A separate class of benzimidazole derivatives was designed based on a pharmacophore model for 5-HT6 receptor antagonists, resulting in a new family of potent antagonists at the human 5-HT6 receptor. nih.gov Computational and site-directed mutagenesis studies have helped to elucidate the binding mode of these benzimidazole derivatives, suggesting that specific amino acid residues within the receptor are crucial for antagonist binding and receptor inactivation. nih.gov For example, a protonated piperazine ring on the benzimidazole derivative is thought to be anchored by an aspartate residue (D3.32) in the receptor's transmembrane domain 3. nih.gov

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. semanticscholar.orgnih.gov Benzimidazole-based compounds have emerged as a significant class of topoisomerase I inhibitors. ptfarm.plnih.gov These compounds can act as "topoisomerase poisons," stabilizing the transient covalent complex between the enzyme and DNA, which ultimately leads to cell death. nih.gov

Several 2,5'-bi-1H-benzimidazole derivatives have been synthesized and evaluated as topoisomerase I poisons. nih.gov Furthermore, certain benzimidazole analogues of Hoechst 33342 have been identified as selective and differential inhibitors of human and E. coli DNA topoisomerase I. semanticscholar.orgnih.gov Interestingly, these benzimidazole-based inhibitors have shown activity against clinically relevant mutant forms of human topoisomerase I that are resistant to camptothecins, a standard class of topoisomerase I inhibitors. semanticscholar.orgnih.gov

Table 3: Topoisomerase I Inhibition by Select Benzimidazole Derivatives

Compound ClassTarget EnzymeActivity NotedReference
2'-Aryl-5-substituted-2,5'bi-1H-benzimidazole derivativesHuman Topoisomerase IAct as topoisomerase I poisons nih.gov
Benzimidazole analogue of Hoechst 33342 (DMA)Human Topoisomerase ISelective inhibitor; active against camptothecin-resistant mutants semanticscholar.orgnih.gov
N-oxide benzimidazole derivatives (21, 22)Topoisomerase IGreater inhibition than camptothecin (65.31% and 58.86% at 0.5 µg/mL) ptfarm.pl

The gastric hydrogen-potassium ATPase (H+/K+-ATPase), or proton pump, is the enzyme responsible for the final step in gastric acid secretion. darmzentrum-bern.chnih.gov Substituted benzimidazoles are the cornerstone of proton pump inhibitors (PPIs), a class of drugs widely used to treat acid-related gastrointestinal disorders. nih.govresearchgate.net

PPIs are acid-activated prodrugs. nih.govdrugbank.com They are weak bases composed of a substituted benzimidazole ring and a pyridine ring. nih.govdrugbank.com This structure allows them to accumulate selectively in the acidic environment of the parietal cell's secretory canaliculus. nih.gov In this acidic milieu, the benzimidazole compound undergoes a molecular rearrangement to form a reactive tetracyclic sulfenamide. researchgate.netwikipedia.org This activated form then binds covalently, via disulfide bonds, to cysteine residues on the luminal surface of the H+/K+-ATPase enzyme. nih.govresearchgate.net This irreversible binding inactivates the pump, thereby inhibiting gastric acid secretion. darmzentrum-bern.chnih.gov The inhibitory effects of these compounds are long-lasting due to the covalent nature of the binding. drugbank.com Various N-substituted benzimidazole prodrugs have been developed to improve chemical stability while retaining potent in vivo H+/K+-ATPase inactivation. nih.gov

Alpha-Glucosidase and Alpha-Amylase Inhibition

The inhibition of carbohydrate-hydrolyzing enzymes, namely alpha-glucosidase and alpha-amylase, is a critical therapeutic strategy for the management of type 2 diabetes mellitus. By impeding the breakdown of complex carbohydrates into absorbable monosaccharides, the postprandial blood glucose levels can be effectively controlled. Benzimidazole derivatives have emerged as a promising class of compounds with significant potential for enzyme inhibition. This section will focus on the in vitro evaluation of benzimidazole compounds featuring trifluoroethoxy moieties for their inhibitory activity against alpha-glucosidase and alpha-amylase.

Currently, there is a notable absence of publicly available preclinical in vitro research data specifically detailing the alpha-glucosidase and alpha-amylase inhibitory activities of 5-(2,2,2-Trifluoroethoxy)-1H-benzimidazole. While the broader class of benzimidazole derivatives has been investigated for these properties, specific findings for this particular compound have not been reported in the reviewed scientific literature.

To provide a comprehensive understanding of the potential of this chemical scaffold, further in vitro studies are warranted. Such research would typically involve the following:

Enzyme Inhibition Assays: Standardized in vitro assays would be conducted to determine the half-maximal inhibitory concentration (IC50) of this compound against both alpha-glucosidase and alpha-amylase. These assays would measure the enzymatic activity in the presence of varying concentrations of the compound.

Kinetic Studies: To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), kinetic studies would be performed. This would provide valuable insights into how the compound interacts with the active site of the enzymes.

Structure-Activity Relationship (SAR) Studies: The data obtained from the inhibitory assays of this compound could be compared with that of other structurally related benzimidazole derivatives. This would help in establishing a structure-activity relationship, identifying the key molecular features responsible for the observed inhibitory potency.

The generation of such data is crucial for the rational design and development of novel and more effective inhibitors of alpha-glucosidase and alpha-amylase.

Data Tables

As there is no specific data available from preclinical in vitro studies on the alpha-glucosidase and alpha-amylase inhibitory activity of this compound, data tables cannot be generated at this time.

Detailed Research Findings

A thorough review of the scientific literature did not yield any specific research findings on the in vitro alpha-glucosidase and alpha-amylase inhibitory properties of this compound. Therefore, a detailed account of its research findings in this specific area cannot be provided.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data to generate a detailed article on the mechanistic investigations of This compound that adheres to the provided outline.

The search for specific research findings on this particular compound regarding its molecular targets, enzyme kinetics, DNA intercalation, microtubule dynamics, cellular uptake, and effects on gene expression or protein synthesis did not yield the detailed experimental results necessary to populate the requested sections and subsections.

While the broader class of benzimidazole derivatives has been studied for these properties, the user's strict instructions to focus solely on "this compound" and to exclude information that falls outside this explicit scope prevents the inclusion of generalized data from related compounds. Fulfilling the request would require discussing the general activities of the benzimidazole chemical family, which would violate the provided negative constraints.

Therefore, an article that is both scientifically accurate and strictly compliant with the user's instructions cannot be produced at this time due to the lack of specific published research on this compound.

Mechanistic Investigations of Bioactive Benzimidazole Derivatives

Structure-Mechanism Relationships to Inform Drug Discovery

The benzimidazole (B57391) scaffold, a bicyclic molecule composed of fused benzene (B151609) and imidazole (B134444) rings, is recognized as a "privileged structure" in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, making it a cornerstone in the development of therapeutic agents. prakse.lv A significant body of research has demonstrated that the biological activity of benzimidazole derivatives can be finely tuned by introducing various substituents at the N-1, C-2, C-5, and C-6 positions. nih.gov Understanding the relationship between these structural modifications and the resulting mechanism of action is paramount for rationally designing novel, potent, and selective drugs. This is particularly true for compounds targeting protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases, where benzimidazole-based molecules have shown considerable promise as inhibitors. nih.gov

The strategic placement of substituents on the benzimidazole core directly influences the molecule's physicochemical properties, such as its electronic distribution, lipophilicity, and steric profile. These properties, in turn, govern how the molecule interacts with its biological target, affecting its absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic efficacy. nih.govvaia.com The focus of this section is to explore these structure-mechanism relationships, with a specific emphasis on the role of the substituent at the 5-position, exemplified by the 5-(2,2,2-Trifluoroethoxy)-1H-benzimidazole compound.

Influence of the 5-Position Substituent on Biological Mechanism

The 5-position of the benzimidazole ring is a critical site for chemical modification, as substituents here can significantly alter the electronic and steric nature of the entire scaffold, thereby influencing target binding and biological activity. nih.gov Research has shown that both electron-donating and electron-withdrawing groups at this position can modulate the mechanism of action.

For instance, in the development of anti-inflammatory agents, benzimidazoles featuring a 5-carboxamide or 5-sulfamoyl group have been identified as antagonists of the cannabinoid receptor. nih.gov In the context of antimicrobial agents, the nature of the 5-position substituent can determine the spectrum of activity. Studies have revealed that a 5-iodo or 5-methyl group can confer potent antifungal properties. researchgate.net Conversely, other substitutions can direct the compound's activity towards different targets. The data presented in the table below, derived from various studies on 2,5-disubstituted benzimidazoles, illustrates how modifications at the 5-position impact biological outcomes.

General StructureR (Substituent at C5)Observed Biological ActivityReference
General Benzimidazole Structure with R at C5-I (Iodo)High antifungal activity researchgate.net
-CH₃ (Methyl)Enhanced antifungal activity researchgate.net
-SO₂NH₂ (Sulfamoyl)Cannabinoid receptor antagonism nih.gov
-NO₂ (Nitro)Intermediate for antimicrobial agents ijpsdronline.com

Analysis of the 5-(2,2,2-Trifluoroethoxy) Substituent

The introduction of a 2,2,2-Trifluoroethoxy (-OCH₂CF₃) group at the 5-position of the benzimidazole ring imparts a unique combination of electronic and lipophilic properties that can profoundly influence its mechanism of action.

Electronic Effects: The trifluoromethyl (CF₃) moiety is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. mdpi.com This effect is transmitted through the ethoxy linker to the benzimidazole ring system. This strong inductive effect can lower the pKa of the imidazole nitrogens, influencing their ability to participate in hydrogen bonding with amino acid residues in a target protein's active site, a critical interaction for many enzyme inhibitors. prakse.lv

Implications for Drug Discovery: Targeting Protein Kinases

The benzimidazole scaffold is a well-established core for the design of protein kinase inhibitors, which function by competing with ATP for binding in the enzyme's active site. nih.gov The specific properties of this compound make it an intriguing candidate for this class of drugs.

The electron-withdrawing nature of the substituent could modulate the hydrogen bonding pattern with the kinase hinge region, potentially enhancing binding affinity and selectivity. Furthermore, the increased lipophilicity can facilitate entry into the cell to engage with cytoplasmic or nuclear kinases. mdpi.com The steric bulk of the trifluoroethoxy group can also be exploited to achieve selectivity for a particular kinase by probing specific pockets within the ATP-binding site. mdpi.com The following table summarizes the key physicochemical contributions of the trifluoroethoxy group and their potential mechanistic implications in the context of kinase inhibition.

Physicochemical PropertyContribution of 5-(2,2,2-Trifluoroethoxy) GroupPotential Mechanistic Implication for Kinase Inhibition
Electronic Effect Strong electron-withdrawing natureModulates hydrogen bonding potential with kinase hinge region; alters pKa of imidazole ring
Lipophilicity Increases molecular lipophilicity (logP)Enhances cell membrane permeability to reach intracellular kinase targets
Steric Profile Adds bulk and conformational constraintsCan be used to probe specific pockets in the ATP-binding site, potentially increasing selectivity

Future Research Directions and Potential Applications of Novel Benzimidazole Scaffolds

Development of Novel Therapeutic Agents based on 5-(2,2,2-Trifluoroethoxy)-1H-benzimidazole

The benzimidazole (B57391) nucleus is a cornerstone in the development of drugs for diverse therapeutic areas, exhibiting activities such as anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties. nih.govrsc.orgresearchgate.net The introduction of a 5-(2,2,2-Trifluoroethoxy) group onto the benzimidazole backbone represents a strategic modification aimed at optimizing the molecule's pharmacological profile. The trifluoroethoxy moiety is known to enhance lipophilicity, which can influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Future research will likely focus on leveraging this specific scaffold to design and synthesize a new generation of therapeutic agents. Given the broad spectrum of activity associated with benzimidazoles, derivatives of this compound could be developed as targeted therapies. For instance, in oncology, benzimidazole derivatives have been investigated as inhibitors of various targets including tubulin polymerization, vascular endothelial growth factor receptor (VEGFR), and epidermal growth factor receptor (EGFR). tandfonline.comscilit.comresearchgate.netnih.gov The unique electronic and steric properties of the trifluoroethoxy group could be exploited to achieve higher potency and selectivity for specific cancer-related targets.

Similarly, in the realm of infectious diseases, new derivatives could be synthesized and screened for enhanced activity against drug-resistant bacterial and fungal strains. nih.govimpactfactor.org The development of these novel agents will build upon the established versatility of the benzimidazole core, aiming to create compounds with improved efficacy and novel mechanisms of action. covenantuniversity.edu.ngnih.gov

Strategies for Overcoming Challenges in Benzimidazole-Based Compound Development (e.g., Selectivity, Bioavailability Enhancement)

A primary hurdle in the development of benzimidazole-based drugs is their often-poor aqueous solubility, which can lead to low and variable oral bioavailability. researchgate.netbioanalyticalresearch.comiiarjournals.org Dissolution appears to be the rate-limiting step for the absorption of many compounds in this class. researchgate.netnih.gov Another significant challenge is achieving target selectivity to minimize off-target effects and associated toxicities. scilit.comnih.gov

Future development strategies will focus on two main fronts: chemical modification and advanced formulation.

Selectivity Enhancement: Achieving selectivity often involves meticulous structural modifications to the benzimidazole scaffold. researchgate.net By altering the substituents at various positions on the ring, it is possible to fine-tune the compound's interaction with the target protein's binding site, thereby increasing its specificity. For example, modifications can be designed to create selective inhibitors for specific enzymes like cyclooxygenase-2 (COX-2) over COX-1, which is a key strategy for developing anti-inflammatory agents with fewer gastrointestinal side effects. nih.gov

Bioavailability Enhancement: Improving the poor water solubility of benzimidazole derivatives is critical for their clinical success. iiarjournals.org Several strategies are being explored to address this issue. Chemical approaches include the incorporation of basic amine groups or other polar functionalities to increase solubility. nih.gov Formulation-based strategies are also crucial and include methods like complexation with polymers such as povidone, particle size reduction, and the creation of solid dispersions or co-crystals. researchgate.netresearchgate.netnih.govdrug-dev.com These techniques aim to increase the dissolution rate and, consequently, the oral absorption of the drug. nih.gov

Table 1: Strategies to Overcome Challenges in Benzimidazole Development
ChallengeStrategyDescriptionReference
Poor SelectivityStructural ModificationAltering substitution patterns on the benzimidazole ring to achieve specific interactions with the intended biological target. researchgate.net
Low Bioavailability (Poor Solubility)Chemical ModificationIncorporating polar or basic functional groups into the molecular structure to improve aqueous solubility. nih.gov
Advanced FormulationUtilizing techniques such as solid dispersions, co-crystals, and particle size reduction to enhance the dissolution rate. researchgate.net
ComplexationForming complexes with polymers (e.g., povidone) to increase the drug's solubility in aqueous media. researchgate.netnih.gov

Integration of Advanced Synthetic Methodologies and Computational Approaches

The discovery and optimization of novel benzimidazole scaffolds are increasingly driven by the synergy between modern synthetic chemistry and powerful computational tools. researchgate.net

Advanced Synthetic Methodologies: While traditional methods for synthesizing benzimidazoles, such as the condensation of o-phenylenediamines with aldehydes, are still widely used, newer and more efficient techniques are being adopted. rsc.orgnih.govresearchgate.net These include microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields. ijarsct.co.in The use of novel and recyclable catalysts, such as ionic liquids, nano-catalysts, and solid acids, is also becoming more common, aligning with the principles of green chemistry by enabling reactions under solvent-free or milder conditions. nih.govijarsct.co.inrasayanjournal.co.in These advanced methods facilitate the rapid generation of diverse libraries of benzimidazole derivatives for biological screening. researchgate.net

Computational Approaches: In silico methods are indispensable in modern drug discovery for accelerating the design and optimization process. sysrevpharm.org Molecular docking is routinely used to predict the binding modes and affinities of benzimidazole derivatives with their target proteins, providing insights into structure-activity relationships (SAR). nih.govplantarchives.orgresearchgate.net Computational tools are also employed for the early prediction of ADME and toxicity profiles, allowing researchers to prioritize compounds with favorable drug-like properties and identify potential liabilities before committing to costly synthesis and testing. tandfonline.comnih.govresearchgate.net Pharmacophore modeling helps to identify the essential structural features required for a compound's biological activity, guiding the design of new, more potent molecules. tandfonline.complantarchives.org Furthermore, molecular dynamics simulations can be used to validate the stability of a compound within the target's binding pocket over time. researchgate.netnih.govnih.gov

Table 2: Role of Computational Tools in Benzimidazole Drug Design
Computational Tool/MethodApplication in Drug DevelopmentReference
Molecular DockingPredicts binding interactions and affinity of compounds with target proteins, guiding SAR studies. nih.govplantarchives.orgresearchgate.net
ADME/Tox PredictionIn silico screening to evaluate pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and potential toxicity early in the process. tandfonline.comnih.govresearchgate.net
Pharmacophore ModelingIdentifies key 3D structural features necessary for biological activity to guide the design of new molecules. tandfonline.complantarchives.org
Molecular Dynamics (MD) SimulationAssesses the stability of the drug-target complex over time, confirming binding modes predicted by docking. researchgate.netnih.gov

Exploration of Additional Biological Activities and Therapeutic Indications

The benzimidazole scaffold is a remarkably versatile heterocycle, with derivatives demonstrating a vast array of pharmacological activities. nih.govnih.govnih.govsemanticscholar.org This inherent biological diversity suggests that novel scaffolds, such as those based on this compound, hold significant potential for uncovering new therapeutic applications.

Future research will involve systematic screening of new derivatives against a wide panel of biological targets to explore activities beyond their initial design. The established bioactivities of the benzimidazole class provide a roadmap for this exploration. For example, various benzimidazole compounds have shown promise as antidiabetic, analgesic, anti-parasitic, and antihistaminic agents. nih.govimpactfactor.orgnih.gov Therefore, new libraries of compounds based on the this compound core could be tested in assays relevant to these and other diseases.

This broad-based screening approach, combined with mechanism-of-action studies, could lead to the identification of novel drug candidates for a wide range of therapeutic indications, further cementing the importance of the benzimidazole nucleus in medicinal chemistry. researchgate.netdntb.gov.ua

Table 3: Potential Therapeutic Indications for Novel Benzimidazole Scaffolds
Biological ActivityPotential Therapeutic AreaReference
Anticancer / AntiproliferativeOncology scilit.comresearchgate.netnveo.orgnih.gov
Antimicrobial (Antibacterial, Antifungal)Infectious Diseases nih.govimpactfactor.org
AntiviralInfectious Diseases (Viral) rsc.orgimpactfactor.org
Anti-inflammatory & AnalgesicInflammatory Disorders, Pain Management nih.govnih.govresearchgate.net
AntihypertensiveCardiovascular Disease nih.govrsc.org
AntidiabeticMetabolic Disorders nih.govnih.gov
Anthelmintic / AntiparasiticParasitic Infections researchgate.netimpactfactor.orgnih.gov
Antiulcer (Proton Pump Inhibition)Gastroenterology nih.govnih.gov

Q & A

Basic: What are the standard synthetic protocols for preparing 5-(2,2,2-Trifluoroethoxy)-1H-benzimidazole derivatives, and how are reaction conditions optimized?

Answer:
The synthesis typically involves condensation of o-phenylenediamine derivatives with trifluoroethoxy-substituted carbonyl intermediates under acidic conditions (e.g., HCl or polyphosphoric acid). Key steps include:

  • Substituent introduction : The trifluoroethoxy group is often introduced via nucleophilic substitution or Mitsunobu reactions using 2,2,2-trifluoroethanol .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes) and improves yield (up to 85%) compared to conventional heating .
  • Catalyst optimization : Pd(OAc)₂ with trimethylsilyl-substituted benzimidazoles enhances cross-coupling efficiency in Heck/Suzuki reactions .
    Reaction monitoring via TLC/HPLC and purification by column chromatography or recrystallization ensure product integrity .

Advanced: How can researchers resolve discrepancies in biological activity data across benzimidazole derivatives with similar substituents?

Answer:
Discrepancies often arise from variations in:

  • Assay conditions : Differences in cell lines (e.g., A549 vs. HepG2) or incubation times may alter IC₅₀ values. Standardize protocols using guidelines like OECD TG 455 .
  • Structural confirmation : Validate purity and substituent positions via 1H-/13C-NMR^1 \text{H-/}^{13} \text{C-NMR} and HRMS to rule out regioisomeric byproducts .
  • Computational modeling : Molecular docking (AutoDock Vina) and MD simulations identify steric/electronic effects of substituents (e.g., trifluoroethoxy vs. methoxy) on target binding .

Basic: What spectroscopic techniques are essential for characterizing this compound derivatives?

Answer:

  • FT-IR : Confirms NH stretching (3200–3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
  • NMR : 1H-NMR^1 \text{H-NMR} identifies aromatic protons (δ 6.8–8.2 ppm) and trifluoroethoxy CF₃ signals (δ 4.5–5.0 ppm for OCH₂CF₃) .
  • UV-Vis : π→π* transitions (λₘₐₓ ~270–310 nm) correlate with conjugation extent in the benzimidazole core .
  • Elemental analysis : Validates C/H/N/F ratios (±0.3% deviation) .

Advanced: What computational strategies predict the binding modes of benzimidazole derivatives to targets like 5-HT₆ receptors?

Answer:

  • Pharmacophore modeling : Identifies critical features (e.g., hydrogen bond acceptors, hydrophobic regions) using tools like Schrödinger’s Phase .
  • Homology modeling : Builds 5-HT₆ receptor models based on αβ₂-adrenoceptor templates (PDB: 2RH1) .
  • Site-directed mutagenesis : Validates predicted interactions (e.g., Tryptophan 281 in 5-HT₆R stabilizes benzimidazole binding) .

Basic: How are in vitro anti-inflammatory activities of benzimidazole derivatives evaluated?

Answer:

  • Cell-based assays : Measure IL-6/TNF-α suppression in LPS-stimulated A549 cells using ELISA .
  • COX-1/COX-2 inhibition : Fluorometric assays quantify IC₅₀ values (e.g., indomethacin as control) .
  • ROS scavenging : DCFH-DA fluorescence in RAW 264.7 macrophages evaluates antioxidant capacity .

Advanced: What structural modifications enhance the antifungal efficacy of benzimidazole derivatives?

Answer:

  • Substituent position : 2-arylthiazole-triazole hybrids at position 1 improve MIC values (e.g., 9c: MIC = 2 µg/mL vs. Candida albicans) .
  • Electron-withdrawing groups : Trifluoroethoxy enhances membrane penetration vs. methoxy .
  • SAR studies : QSAR models (DRAGON descriptors) link ClogP (<3.5) and polar surface area (>60 Ų) to improved activity .

Basic: What safety precautions are critical when handling this compound derivatives?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods due to volatile trifluoroethanol byproducts .
  • Spill management : Neutralize acidic residues with NaHCO₃ and adsorb liquids with vermiculite .

Advanced: How do steric effects of the trifluoroethoxy group influence coordination chemistry in metal complexes?

Answer:

  • Steric hindrance : The bulky CF₃ group displaces benzimidazole from metal centers (e.g., Cu²⁺) by ~0.3 Å, reducing coordination stability .
  • Electron withdrawal : Trifluoroethoxy lowers LUMO energy, enhancing π-backbonding in Pd-catalyzed cross-couplings .

Basic: What in silico tools assess the ADMET properties of benzimidazole derivatives?

Answer:

  • SwissADME : Predicts BBB permeability (TPSA <70 Ų) and CYP450 inhibition .
  • ProTox-II : Estimates hepatotoxicity (e.g., mitochondrial membrane disruption) .
  • pkCSM : Computes bioavailability (≥30% for oral drugs) .

Advanced: How can microwave-promoted synthesis improve green chemistry metrics for benzimidazole derivatives?

Answer:

  • Solvent reduction : Achieves 80% yield in 20 mL ethanol vs. 100 mL in conventional reflux .
  • Energy efficiency : Microwave irradiation (100 W, 100°C) reduces reaction time from 12 hours to 30 minutes .
  • E-factor : Lowers waste generation (0.5 kg waste/kg product vs. 2.5 kg) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.